N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15025622
InChI: InChI=1S/C26H25N3O7/c1-15(30)29(27-25(32)17-12-21(34-2)24(36-4)22(13-17)35-3)20-14-23(31)28(26(20)33)19-11-7-9-16-8-5-6-10-18(16)19/h5-13,20H,14H2,1-4H3,(H,27,32)
SMILES:
Molecular Formula: C26H25N3O7
Molecular Weight: 491.5 g/mol

N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

CAS No.:

Cat. No.: VC15025622

Molecular Formula: C26H25N3O7

Molecular Weight: 491.5 g/mol

* For research use only. Not for human or veterinary use.

N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide -

Specification

Molecular Formula C26H25N3O7
Molecular Weight 491.5 g/mol
IUPAC Name N'-acetyl-3,4,5-trimethoxy-N'-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)benzohydrazide
Standard InChI InChI=1S/C26H25N3O7/c1-15(30)29(27-25(32)17-12-21(34-2)24(36-4)22(13-17)35-3)20-14-23(31)28(26(20)33)19-11-7-9-16-8-5-6-10-18(16)19/h5-13,20H,14H2,1-4H3,(H,27,32)
Standard InChI Key FRVMPVVCHGPCKH-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(C1CC(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Introduction

N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound belonging to the class of benzohydrazides. It features a unique structure that includes a naphthalene moiety and a pyrrolidine derivative, contributing to its potential biological activities. This compound is of interest in medicinal chemistry due to its structural complexity and potential pharmacological applications.

Synthesis and Characterization

The synthesis of N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multi-step reactions. Common solvents used include dimethylformamide or ethanol under reflux conditions to optimize yields. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Synthesis Steps:

  • Initial Preparation: Starting materials are prepared, often involving the synthesis of the naphthalene and pyrrolidine moieties.

  • Coupling Reactions: The naphthalene and pyrrolidine derivatives are coupled with the benzohydrazide core.

  • Purification: The final product is purified using techniques like recrystallization or chromatography.

Biological Activities and Potential Applications

N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is known for its diverse biological activities, including antimicrobial and anticancer properties. Similar compounds have shown significant binding interactions with enzymes like dihydrofolate reductase and enoyl-acyl carrier protein reductase, suggesting potential applications in treating infections or cancer.

Potential Applications:

ApplicationDescription
AntimicrobialPotential activity against bacteria and fungi
AnticancerPossible inhibition of cancer cell growth
Enzyme InhibitionBinding to specific enzymes for therapeutic effects

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